5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
CAS No.: 364626-01-7
Cat. No.: VC21477800
Molecular Formula: C12H10Cl2N2O3
Molecular Weight: 301.12g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364626-01-7 |
|---|---|
| Molecular Formula | C12H10Cl2N2O3 |
| Molecular Weight | 301.12g/mol |
| IUPAC Name | 5-[(2,4-dichlorophenoxy)methyl]furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) |
| Standard InChI Key | BDEDMIFFOPJQDG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN |
Introduction
Physicochemical Properties
Basic Properties
The physicochemical properties of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.12 g/mol |
| CAS Number | 364626-01-7 |
| Melting Point | Not explicitly reported |
| Solubility | Limited data available |
This compound exists as a solid under standard conditions and is typically used in laboratory settings for research purposes.
Functional Groups
The molecule contains several functional groups that contribute to its reactivity:
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Dichlorophenyl group: Enhances lipophilicity and potential biological activity.
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Furan ring: Provides aromaticity and contributes to electron delocalization.
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Hydrazide group (-CONHNH₂): Offers sites for hydrogen bonding and chemical derivatization.
Stability
While specific stability data for this compound are unavailable in the literature reviewed, related hydrazides are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
Synthetic Pathways
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide involves multiple steps starting from commercially available precursors:
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Preparation of the dichlorophenoxy intermediate: The synthesis begins with the chlorination of phenol derivatives to yield the dichlorophenol precursor.
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Formation of methylated furan derivatives: The dichlorophenol intermediate is reacted with furan derivatives under controlled conditions to introduce the methyl linkage.
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Hydrazidation reaction: The final step involves reacting the methylated furan derivative with hydrazine hydrate to form the hydrazide functional group.
These reactions are typically carried out under inert atmospheres to prevent oxidation or unwanted side reactions.
Reaction Conditions
Optimal reaction conditions include:
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Temperature: Moderate (50–100°C).
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Solvent: Polar aprotic solvents like dimethylformamide (DMF).
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Catalysts: Acid or base catalysts depending on the reaction step.
Industrial Scale-Up
Scaling up these reactions for industrial production would require optimization of yield and purity through advanced techniques such as continuous flow reactors.
Applications in Research
Chemical Applications
As a furohydrazide derivative, this compound serves as a building block for synthesizing more complex molecules with potential applications in medicinal chemistry and material science.
Biological Relevance
The dichlorophenoxy moiety in this compound is structurally similar to that in herbicides like 2,4-D . This similarity suggests potential interactions with biological pathways targeted by such herbicides.
Toxicological Considerations
General Toxicity
Toxicity studies on related compounds suggest that exposure may lead to renal toxicity at high doses due to saturation of renal clearance mechanisms .
Environmental Impact
Given its structural similarity to herbicides like 2,4-D, this compound may exhibit environmental persistence and bioaccumulation under certain conditions .
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